6-(4-chlorophenyl)-3-ethyl-N-(3-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-CHLOROPHENYL)-3-ETHYL-N-(3-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties .
Preparation Methods
The synthesis of 6-(4-CHLOROPHENYL)-3-ETHYL-N-(3-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate reagents under refluxing conditions in ethanol, in the presence of a catalytic amount of piperidine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chloro group. Common reagents used in these reactions include sodium borohydride, hydrogen peroxide, and various nucleophiles.
Scientific Research Applications
Chemistry: Used as a synthetic intermediate for the preparation of other heterocyclic compounds.
Biology: Exhibits significant antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer, analgesic, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, affecting enzymes like carbonic anhydrase and cholinesterase. The compound’s ability to form hydrogen bonds with target receptors plays a crucial role in its bioactivity .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines, such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities and applications .
Properties
Molecular Formula |
C20H20ClN5O2S |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-ethyl-N-(3-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H20ClN5O2S/c1-3-16-23-24-20-26(16)25-17(12-7-9-13(21)10-8-12)18(29-20)19(27)22-14-5-4-6-15(11-14)28-2/h4-11,17-18,25H,3H2,1-2H3,(H,22,27) |
InChI Key |
PKDJUGJAEZEFDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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